Arachidonoyl-1-thio-Glycerol

Endocannabinoid Signaling Enzyme Kinetics High-Throughput Screening

Arachidonoyl-1-thio-Glycerol (CAS 1309664-54-7) is a synthetic thioester analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a primary agonist of the central cannabinoid (CB1) receptor. This compound is specifically designed as a research tool for the quantitative measurement of monoacylglycerol lipase (MAGL) activity, leveraging its engineered thioester bond to overcome the rapid enzymatic degradation that limits the utility of the native 2-AG substrate in in vitro assays.

Molecular Formula C23H38O3S
Molecular Weight 394.6 g/mol
Cat. No. B571053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonoyl-1-thio-Glycerol
Synonyms(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenethioic Acid S-(2,3-Dihydroxypropyl) Ester
Molecular FormulaC23H38O3S
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O
InChIInChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyUUOPRYPOAXYNLX-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in acetonitrile

Arachidonoyl-1-thio-Glycerol Procurement Overview: A Stable 2-AG Thioester Analog for Endocannabinoid System Research


Arachidonoyl-1-thio-Glycerol (CAS 1309664-54-7) is a synthetic thioester analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a primary agonist of the central cannabinoid (CB1) receptor [1]. This compound is specifically designed as a research tool for the quantitative measurement of monoacylglycerol lipase (MAGL) activity, leveraging its engineered thioester bond to overcome the rapid enzymatic degradation that limits the utility of the native 2-AG substrate in in vitro assays [2]. Its primary function is as a chromogenic or fluorogenic substrate, enabling precise kinetic studies of MAGL, the principal enzyme responsible for terminating 2-AG signaling in the central nervous system [3].

Why Arachidonoyl-1-thio-Glycerol Cannot Be Substituted by Native 2-AG or Other Analogs in MAGL Activity Assays


Direct substitution of Arachidonoyl-1-thio-Glycerol with the native substrate 2-AG is not scientifically valid for quantitative MAGL activity measurements. 2-AG is rapidly hydrolyzed by multiple hydrolases (including ABHD6 and ABHD12 in addition to MAGL) [1], and its hydrolysis yields products (arachidonic acid and glycerol) that lack a direct, sensitive detection handle, necessitating complex, low-throughput LC-MS or radiometric methods. In contrast, Arachidonoyl-1-thio-Glycerol is a specific MAGL substrate that, upon cleavage of its thioester bond, releases a free thiol group [2]. This liberation provides a unique, direct quantification handle that enables rapid, homogenous, high-throughput colorimetric or fluorimetric assays, a capability that is entirely absent in 2-AG and non-thiol-containing analogs like noladin ether [2]. This engineered feature directly translates to significant time and resource savings in screening workflows, which is a critical differentiator for procurement decisions.

Quantitative Differentiation of Arachidonoyl-1-thio-Glycerol for Scientific Procurement


Direct Colorimetric Quantification of MAGL Activity via Thiol Release vs. 2-AG

Arachidonoyl-1-thio-Glycerol differentiates from 2-AG by enabling direct, real-time colorimetric monitoring of MAGL activity. Hydrolysis of its thioester bond by MAGL generates a free thiol, which reacts with DTNB (Ellman's reagent) to produce a quantifiable yellow product (TNB) with a defined absorbance maximum at 412 nm [1]. This direct readout eliminates the need for secondary assays or separation steps required for 2-AG. The kinetics of this reaction, using human recombinant MAGL (hMAGL), were established to validate the assay for inhibitor screening [1].

Endocannabinoid Signaling Enzyme Kinetics High-Throughput Screening

Enhanced Resistance to Hydrolysis by FAAH Compared to Endogenous 2-AG

Arachidonoyl-1-thio-Glycerol demonstrates increased resistance to degradation by fatty acid amide hydrolase (FAAH), a key differentiator from other endocannabinoid analogs. While 2-AG is susceptible to hydrolysis by FAAH and other serine hydrolases, the thioester analog exhibits anti-degradation properties against FAAH, thereby increasing its functional stability in biological matrices and ensuring that measured activity is predominantly attributed to MAGL . This property is critical for maintaining substrate fidelity in complex biological samples where multiple hydrolases are present.

Enzymatic Stability Endocannabinoid Degradation MAGL Selectivity

Validated Correlation of Inhibitor SAR with Native Substrate Assays (r² = 0.93)

A critical validation for procurement is the demonstration that inhibitor potency measured using the thioester analog accurately reflects activity against the native substrate. A study by Casida et al. established a strong correlation between inhibitor structure-activity relationships (SAR) for human recombinant MAGL (hMAGL) using S-arachidonoyl-2-thioglycerol and earlier findings for mouse brain MAG hydrolase using non-thiol substrates, with a correlation coefficient (r²) of 0.93 (n=9) [1]. This high correlation provides quantitative confidence that results from this high-throughput assay are predictive of in vivo target engagement.

Structure-Activity Relationship (SAR) Inhibitor Screening MAGL Pharmacology

Functional Utility in Distinct Fluorescent and Colorimetric Assay Formats

The compound's thiol-releasing mechanism provides versatility beyond a single detection modality. It is specifically designed for use in both maleimide-based fluorescent assays and dithiobis(2-nitrobenzoic acid)-based colorimetric assays for human recombinant MAGL and human brain membrane MAG hydrolase activity [1]. This dual-readout capability is not possible with 2-AG. Furthermore, the thiol can be captured by probes like ThioGlo-1 to generate a fluorescent adduct, allowing for real-time kinetic monitoring in a fluorescence plate reader, as demonstrated in MAG hydrolysis assays in isolated islets .

Assay Development Fluorescence Polarization High-Throughput Screening

Optimal Research and Industrial Application Scenarios for Arachidonoyl-1-thio-Glycerol


High-Throughput Screening (HTS) for MAGL Inhibitors in Drug Discovery

The primary application scenario is the high-throughput screening of compound libraries to discover novel monoacylglycerol lipase (MAGL) inhibitors. The compound's ability to generate a direct colorimetric or fluorimetric signal upon MAGL hydrolysis, as established in the Evidence_Items above [1], enables rapid, automatable assays in 96- or 384-well formats. The strong correlation (r²=0.93) between inhibitor SAR derived from this assay and native substrate assays validates its use in lead identification and optimization campaigns [2].

Real-Time Kinetic Studies of MAGL Activity in Purified Enzyme Systems

This compound is ideal for detailed enzyme kinetics and mechanism-of-action studies with purified or recombinant MAGL. The continuous nature of the colorimetric (DTNB) or fluorimetric readout [1] allows for precise determination of kinetic parameters (Km, Vmax) and real-time monitoring of inhibition, providing data quality superior to discontinuous end-point assays necessary for 2-AG. The resistance to FAAH minimizes interference in preparations where trace contaminating hydrolases may be present.

MAGL Activity Profiling in Complex Biological Samples (Cell/Tissue Lysates)

Researchers can utilize Arachidonoyl-1-thio-Glycerol to measure MAGL-specific hydrolase activity in complex matrices such as brain membrane homogenates or cell lysates [1]. Its thioester bond confers resistance to hydrolysis by FAAH , thereby increasing signal specificity for MAGL over other serine hydrolases present in the sample. This reduces background noise and improves the accuracy of quantifying MAGL activity in physiologically relevant contexts.

Development of Fluorescence-Based Assays for Academic Core Facilities

Core facilities and research groups with fluorescence plate readers can utilize the fluorimetric assay protocol [REFS-1, REFS-4]. The compound's thiol release can be coupled to fluorescent probes like ThioGlo-1, enabling a sensitive and continuous readout . This application leverages existing laboratory infrastructure and provides a validated, cost-effective alternative to purchasing specialized radiometric or mass spectrometry equipment for 2-AG analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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